molecular formula C10H12N2O2S B1270860 N-Benzyloxycarbonylglycine thioamide CAS No. 49548-40-5

N-Benzyloxycarbonylglycine thioamide

Cat. No. B1270860
CAS RN: 49548-40-5
M. Wt: 224.28 g/mol
InChI Key: NWHXDCPLGZXNOR-UHFFFAOYSA-N
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Description

N-Benzyloxycarbonylglycine thioamide is a chemical compound with the molecular formula C10H12N2O2S . It is a derivative of glycine, which is one of the 20 standard amino acids used by organisms to build proteins .


Synthesis Analysis

The synthesis of thioamides, including N-Benzyloxycarbonylglycine thioamide, has been explored in various studies . One efficient and mild thioacylation method involves reacting nitroalkanes with amines directly in the presence of elemental sulfur and sodium sulfide . This method can be employed for the controlled thioamide coupling of multifunctionalized peptides without epimerization of stereocenters .


Molecular Structure Analysis

The molecular structure of N-Benzyloxycarbonylglycine thioamide is characterized by a benzyloxycarbonyl protecting group attached to the nitrogen . The molecular weight of this compound is 224.28 g/mol .


Chemical Reactions Analysis

Thioamides, including N-Benzyloxycarbonylglycine thioamide, are an important class of amide bioisostere in peptides . They can be introduced into peptide or protein backbones in a site-specific and stereo-retentive fashion . The transamidation of thioamides can be achieved by N−C (S) transacylation .

Scientific Research Applications

  • Synthesis of Thrombin Inhibitors

    • N-Benzyloxycarbonylglycine has been used in the synthesis of thrombin inhibitors. Studies showed that the compounds derived from benzyloxycarbonylglycine effectively inhibited thrombin, highlighting its potential in anticoagulant therapies (Voigt & Wagner, 1985).
  • Enhanced CNS Penetration

    • N-Benzyloxycarbonyl[C-14]-glycine, a lipophilic derivative of glycine with anticonvulsant properties, demonstrated enhanced penetration into the central nervous system (CNS) compared to glycine. This property is significant in the context of drug delivery to the brain (Lambert, Gallez, & Poupaert, 1995).
  • Structural Analysis of Dithiopeptides

    • Structural studies of dithiopeptides like N(Benzyloxycarbonyl)thioglycylthioglycylglycine benzyl ester have provided insights into peptide conformations and hydrogen bonding patterns. This research is relevant for understanding peptide behavior and designing novel peptides for therapeutic applications (Hansen, Clausen, & Cour, 1987).
  • Incorporation in Polypeptides and Proteins

    • Thioamides, including derivatives of N-Benzyloxycarbonylglycine, have been incorporated into polypeptides and proteins. This process aids in the study of protein structures and functions, especially in the context of neuropharmacology (Batjargal et al., 2014).
  • Synthesis of Heterocyclic Skeletons

    • N-Benzyloxycarbonylglycine thioamide is used in synthesizing various heterocyclic compounds like benzothiazoles, which have widespread applications in pharmaceuticals and organic materials (Qian et al., 2017).
  • Antimicrobial Activities

    • Novel derivatives synthesized from benzoyl glycine, related to N-Benzyloxycarbonylglycine, have shown promising antimicrobial activities. This indicates the potential of N-Benzyloxycarbonylglycine derivatives in developing new antimicrobial agents (Mange et al., 2013).
  • Development of Nanoparticulate Drug Delivery Systems

    • S-Triazine polyamides containing glycine and thioglycolic acid, synthesized from N-Benzyloxycarbonylglycine, have been explored for use in nanoparticulate drug delivery systems. This application is crucial for targeted drug delivery and controlled release (Khattab et al., 2016).
  • Synthesis of Thiopeptide Antibiotics

    • The total synthesis of thiopeptide antibiotics, such as amythiamicin D, utilizes N-Benzyloxycarbonylglycine derivatives. These antibiotics show potential against multidrug-resistant bacteria and malaria (Hughes et al., 2005).

Safety and Hazards

The safety and hazards associated with N-Benzyloxycarbonylglycine thioamide are not fully detailed in the available literature .

Future Directions

The future directions in the study of thioamides, including N-Benzyloxycarbonylglycine thioamide, involve further exploration of their synthesis, properties, and applications . There is potential for the development of new methods in organic synthesis through the rational modification of the N →π* C=S resonance of the thioamide bond .

properties

IUPAC Name

benzyl N-(2-amino-2-sulfanylideneethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c11-9(15)6-12-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHXDCPLGZXNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373461
Record name N-Benzyloxycarbonylglycine thioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonylglycine thioamide

CAS RN

49548-40-5
Record name N-Benzyloxycarbonylglycine thioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonylglycine thionamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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